Telithromycin is a synthetic antibiotic belonging to the ketolide class, which is derived from erythromycin. It is primarily used to treat respiratory tract infections caused by various bacteria, including Streptococcus pneumoniae and Haemophilus influenzae. Telithromycin has been developed to overcome some of the limitations associated with traditional macrolide antibiotics, particularly in terms of resistance and spectrum of activity.
Telithromycin was first synthesized in the 1990s and is classified as a ketolide antibiotic. Ketolides are characterized by a ketone group at the C-3 position of the macrolide structure, which enhances their binding affinity to bacterial ribosomes compared to their predecessors. This modification allows telithromycin to maintain efficacy against strains resistant to erythromycin and other macrolides.
The synthesis of telithromycin involves several complex chemical reactions, utilizing various intermediates and protecting groups to achieve the final product.
Telithromycin has a complex molecular structure that can be represented by its chemical formula .
The chemical reactions involved in the synthesis of telithromycin are intricate and require precise control over reaction conditions.
Telithromycin exerts its antibacterial effects by inhibiting bacterial protein synthesis.
Telithromycin exhibits several notable physical and chemical properties that influence its behavior as an antibiotic.
Telithromycin is primarily used in clinical settings for treating bacterial infections.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: